molecular formula C13H19N3O B1425555 N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide CAS No. 1016857-30-9

N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide

Cat. No.: B1425555
CAS No.: 1016857-30-9
M. Wt: 233.31 g/mol
InChI Key: CDJQJMWMMWSOCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide typically involves the reaction of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound acts as an inhibitor, binding to the active site of the target molecule and preventing its normal function. This inhibition can affect various biological pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-3-(morpholin-1-ylmethyl)benzene-1-carboximidamide
  • N’-hydroxy-3-(pyrrolidin-1-ylmethyl)benzene-1-carboximidamide
  • N’-hydroxy-3-(azepan-1-ylmethyl)benzene-1-carboximidamide

Uniqueness

N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide is unique due to its specific structure, which includes a piperidine ring. This structural feature contributes to its distinct chemical properties and biological activities compared to similar compounds .

Properties

IUPAC Name

N'-hydroxy-3-(piperidin-1-ylmethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,17H,1-3,7-8,10H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJQJMWMMWSOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide
Reactant of Route 2
N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide
Reactant of Route 3
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N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide
Reactant of Route 4
N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide

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